molecular formula C21H20O4 B1163901 Danshenol C CAS No. 910856-25-6

Danshenol C

Cat. No.: B1163901
CAS No.: 910856-25-6
M. Wt: 336.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Danshenol C is a useful research compound. Its molecular formula is C21H20O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cardiovascular and Cerebrovascular Diseases : Danshen has been widely used in China and other countries for the treatment of cardiovascular and cerebrovascular diseases. Specific applications include the treatment of angina pectoris, hyperlipidemia, and acute ischemic stroke (Zhou, Zuo, & Chow, 2005).

  • Mechanisms in Treating Cardiovascular Diseases : A study on Compound Danshen Formula (CDF), used for cardiovascular diseases, highlights its pharmacological effects analyzed from a systems-pharmacological perspective. This provides insights into the compound's potential mechanisms of action (Li et al., 2012).

  • Anti-cancer Effects : Danshenol C, along with other compounds in Danshen, has shown potential in cancer treatment. For example, in prostate cancer, it inhibits migration of cancer cells and affects macrophage interactions (Wu et al., 2017).

  • Chemical Analysis of Danshen : Advances in chemical analysis of Danshen and its preparations have been summarized, emphasizing the analysis of polysaccharides and other compounds in Danshen (Pang et al., 2016).

  • Cardiovascular Effects : Extensive use of Danshen in treating various cardiovascular diseases has been documented, highlighting its properties such as improving microcirculation and protecting against myocardial ischemia (Cheng, 2007).

  • Effect on Endothelial Cells : Danshen, containing compounds like ursolic acid, has been shown to upregulate endothelial NO production and downregulate Nox4 expression in human endothelial cells (Steinkamp-Fenske et al., 2007).

  • Atherosclerosis Treatment : Cryptotanshinone, a component of Danshen, has been studied for its protective effects on atherosclerosis and its molecular mechanisms (Liu et al., 2015).

Mechanism of Action

Danshenol C is a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza . This article aims to elucidate the molecular mechanism underlying the action of this compound.

Target of Action

The primary targets of this compound include MAPK14, CASP3, MAPK8, and STAT3 . These targets are significant constituents among the gene targets investigated . They play crucial roles in various cellular processes, including inflammation and apoptosis .

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. For instance, the mRNA expressions of MAPK8 (JNK1), MAPK14 (P38), and STAT3 were significantly decreased after this compound treatment, while the mRNA expression of CASP3 was significantly increased .

Biochemical Pathways

This compound modulates crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT signaling, and TNF signaling pathways . This regulation is mediated through the modulation of core targets such as STAT3, MAPK14, MAPK8, CASP3, and others .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Western blot showed that protein expressions of CASP3 and MAPK14 were significantly increased, while the expression of STAT3 and MAPK8 was decreased after this compound treatment . These changes indicate that this compound can regulate cellular responses to chemical stress and inflammatory stimuli .

Action Environment

It’s known that this compound exhibits the potential to regulate cellular responses in the context of high glucose peritoneal dialysate treatment .

Safety and Hazards

The safety data sheet advises against breathing in dust, mist, gas, or vapors of Danshenol C. Contact with skin and eyes should be avoided. In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Danshenol C plays a crucial role in various biochemical reactions. It interacts with several key enzymes and proteins, including Signal Transducer and Activator of Transcription 3 (STAT3), Mitogen-Activated Protein Kinase 8 (MAPK8), and Caspase 3 (CASP3). These interactions are essential for its anti-inflammatory and anti-fibrotic effects. For instance, this compound inhibits the activity of STAT3 and MAPK8, while enhancing the activity of CASP3, leading to reduced inflammation and fibrosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to downregulate the expression of pro-inflammatory genes and upregulate the expression of genes involved in apoptosis. This dual action helps in reducing inflammation and promoting the removal of damaged cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to STAT3 and MAPK8, inhibiting their activity and thereby reducing the inflammatory response. Additionally, it activates CASP3, which promotes apoptosis of damaged cells. These interactions result in a decrease in pro-inflammatory signaling and an increase in cell death of damaged cells, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory and anti-fibrotic effects, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and fibrosis without causing significant adverse effects. At higher doses, there may be toxic effects, including liver and kidney damage. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as MAPK8 and CASP3. These interactions influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects. By modulating these pathways, this compound helps in reducing inflammation and promoting apoptosis of damaged cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its therapeutic effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and fibrosis .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. This localization is essential for its activity, as it allows this compound to interact with key signaling molecules and transcription factors. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function .

Properties

IUPAC Name

(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYKPUPMMFGHQW-LAJNKCICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: From which plant sources can Danshenol C be isolated?

A2: this compound has been isolated from two plant species: Salvia yunnanensis [] and Salvia przewalskii. [] This suggests that plants within the Salvia genus could be potential sources for this compound.

Q2: What is the structural characterization of this compound?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure was elucidated using spectroscopic methods and chemical reactions. [, ] For detailed structural information, it would be necessary to refer to the full research articles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.